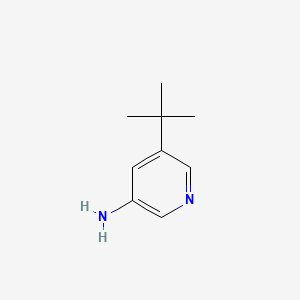

5-(tert-Butyl)pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(tert-Butyl)pyridin-3-amine” is an organic compound that belongs to the class of organic compounds known as phenylquinolines . It has a molecular formula of C9H14N2 .

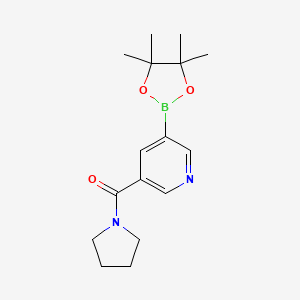

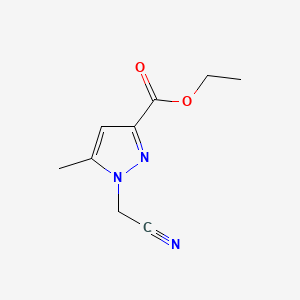

Synthesis Analysis

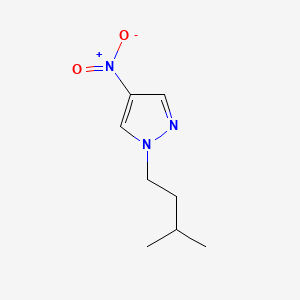

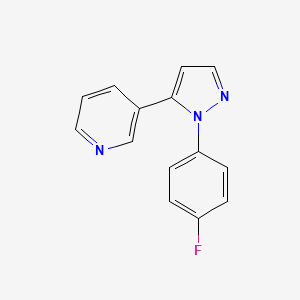

The synthesis of “5-(tert-Butyl)pyridin-3-amine” and similar compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Molecular Structure Analysis

The molecular structure of “5-(tert-Butyl)pyridin-3-amine” has been studied using X-ray single crystal diffraction . The results show that the DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .

Chemical Reactions Analysis

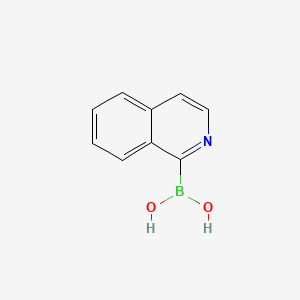

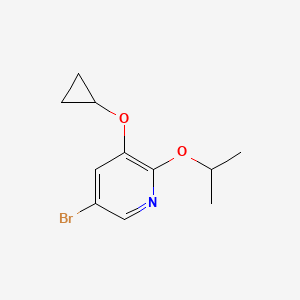

The chemical reactions involving “5-(tert-Butyl)pyridin-3-amine” often involve the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This process encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .

Physical And Chemical Properties Analysis

“5-(tert-Butyl)pyridin-3-amine” is a white solid with a molecular weight of 223.14 . Its InChI code is 1S/C9H14N2.2ClH/c1-9(2,3)7-4-8(10)6-11-5-7;;/h4-6H,10H2,1-3H3;2*1H .

Scientific Research Applications

Antioxidant Activity

“5-(tert-Butyl)pyridin-3-amine” may exhibit antioxidant properties similar to other tertiary amines. Studies have shown that compounds with substituted pyridine fragments can act as radical scavenging agents, with their antioxidant activity depending on the structure of the compounds .

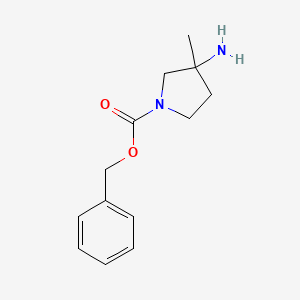

Asymmetric Synthesis

While not directly related to “5-(tert-Butyl)pyridin-3-amine”, tert-butanesulfinamide has been used in the asymmetric synthesis of various compounds. It’s possible that “5-(tert-Butyl)pyridin-3-amine” could be utilized in similar synthetic pathways to create chiral molecules .

Condensation Reactions

Compounds similar to “5-(tert-Butyl)pyridin-3-amine”, such as tert-butyl-substituted pyrazoles, have been synthesized through condensation reactions at ambient temperatures. This suggests potential applications in the synthesis of novel organic compounds .

Hydrochloride Salt Formation

The hydrochloride salt of “5-(tert-Butyl)pyridin-3-amine” could have specific applications, possibly in increasing solubility or stability for further chemical reactions or formulations .

Biomedical Applications

Heterocyclic compounds like pyrazolo[3,4-b]pyridines, which share structural similarities with “5-(tert-Butyl)pyridin-3-amine”, have been described in numerous patents and references, indicating a wide range of potential biomedical applications .

Mechanism of Action

Target of Action

The primary target of 5-(tert-Butyl)pyridin-3-amine is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, particularly ergosterol, which is an essential component of fungal cell membranes .

Mode of Action

5-(tert-Butyl)pyridin-3-amine interacts with its target, the CYP51 protein, by binding to its active site . This binding inhibits the normal function of the protein, disrupting the biosynthesis of ergosterol . The disruption of ergosterol synthesis leads to changes in the fungal cell membrane, affecting its integrity and function .

Biochemical Pathways

The primary biochemical pathway affected by 5-(tert-Butyl)pyridin-3-amine is the ergosterol biosynthesis pathway . By inhibiting the CYP51 protein, this compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, resulting in damage to the fungal cell membrane and ultimately cell death .

Result of Action

The result of 5-(tert-Butyl)pyridin-3-amine’s action is the inhibition of fungal growth . By disrupting ergosterol biosynthesis, the compound causes damage to the fungal cell membrane, leading to cell death . This makes 5-(tert-Butyl)pyridin-3-amine a potential candidate for the development of new antifungal treatments .

Safety and Hazards

When handling “5-(tert-Butyl)pyridin-3-amine”, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area. It is advised not to breathe dust/fume/gas/mist/vapors/spray. Protective gloves, protective clothing, eye protection, and face protection should be worn .

Future Directions

The future directions for “5-(tert-Butyl)pyridin-3-amine” and similar compounds involve improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions . There is particular interest in developing efficient synthetic transformations for the production of novel and applicable heterocyclic compounds .

properties

IUPAC Name |

5-tert-butylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYQJJZFHVGULI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CN=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256818-34-4 |

Source

|

| Record name | 5-tert-butylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572696.png)

![6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B572707.png)